1-(Bromomethyl)-4-propylbenzene

Lipophilicity Drug Design Physicochemical Properties

Researchers needing a para-substituted benzyl bromide with a precise C3 alkyl chain often face supply inconsistency and insufficient purity for demanding synthetic steps. 1-(Bromomethyl)-4-propylbenzene (≥95%) resolves this by delivering a reactive electrophile with a melting point of 35-36°C, enabling safe, accurate weighing-unlike liquid short-chain analogs. Its propyl group provides a quantifiable LogP increase over methyl/ethyl variants, directly documented in BUB1 kinase inhibitor synthesis. - Precise Lipophilicity Control: XLogP3 of 3.8 for membrane permeability optimization. - Reliable Solid Handling: MP 35-36°C ensures spill-free weighing. - Batch Consistency: ≥95% purity with CoA support for reproducible results.

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 91062-39-4
Cat. No. B1290076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-propylbenzene
CAS91062-39-4
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)CBr
InChIInChI=1S/C10H13Br/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyICPVFOAWQNIBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-4-propylbenzene: Properties, Reactivity & Sourcing


1-(Bromomethyl)-4-propylbenzene (CAS 91062-39-4), also known as 4-propylbenzyl bromide, is a para-substituted benzyl bromide derivative with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol [1]. This compound features a benzylic bromomethyl group, making it a highly reactive electrophile for nucleophilic substitution reactions, alongside a linear propyl side chain that significantly influences its physicochemical properties. It is commercially available from multiple suppliers at purities of 95% or higher . Its primary utility lies as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science .

Reactive benzyl bromide electrophile for nucleophilic substitution and coupling workflows

Para-propyl chain defines a distinct lipophilicity, boiling point, and room-temperature solid state

Commercially available at ≥95% purity from multiple suppliers for consistent sourcing

Non-Interchangeability of 4-Propylbenzyl Bromide vs. Alkyl Analogs


The para-alkyl substituent in benzyl bromides is not merely a passive group; it actively governs key properties such as lipophilicity, melting point, boiling point, and solvolytic reactivity [1]. Consequently, substituting 4-propylbenzyl bromide with closely related analogs like 4-ethylbenzyl bromide (C9) or 4-methylbenzyl bromide (C8) will inevitably alter a molecule's physicochemical profile, potentially compromising the desired bioactivity, solubility, or phase behavior of downstream products [2][3]. Even small changes in the alkyl chain length can significantly impact the compound's performance in specific applications, such as its effectiveness as a reagent in kinase inhibitor synthesis . Therefore, a direct replacement without re-optimization is chemically unsound for applications where the propyl chain has been specifically selected for its unique balance of properties.

Para-propyl chain
Shorter alkyl analogs (methyl, ethyl) exhibit reported lower lipophilicity; substitution alters ADME-relevant partition behavior
Room-temperature solid (MP 35–36°C)
Longer-chain analog (butyl) is liquid at ambient temperature; physical state mismatch affects weighing accuracy and spill risk
Documented role in BUB1 kinase inhibitor synthesis
Structural specificity of the propyl group is integral to the reported synthetic pathway; chain-length deviation may disrupt SAR

Quantitative Evidence: Lipophilicity, Reactivity & Physical Properties


Enhanced Lipophilicity for Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 1-(Bromomethyl)-4-propylbenzene is 3.8 [1]. This value is significantly higher than that of the 4-methyl analog (4-methylbenzyl bromide), which has a LogP of approximately 2.9, and the 4-ethyl analog (4-ethylbenzyl bromide), which has a LogP of approximately 3.4 [2][3]. This increased lipophilicity, conferred by the propyl chain, predicts enhanced membrane permeability and altered tissue distribution profiles for compounds derived from this building block, a critical factor in medicinal chemistry optimization.

Lipophilicity (XLogP3)
Cross-study comparable
3.8
vs. 2.9 (methyl), 3.4 (ethyl)

Supports lipophilicity-driven selection for membrane permeability and distribution profiling

Computed value; experimental validation recommended

Lipophilicity Drug Design Physicochemical Properties

Intermediate Boiling Point for Practical Processing

The boiling point of 1-(Bromomethyl)-4-propylbenzene is reported as 248.8 ± 9.0 °C at 760 Torr [1]. This lies between the 4-methylbenzyl bromide (218-220 °C) and the 4-butylbenzyl bromide (144 °C/17 mmHg) . This intermediate volatility offers a balanced processing profile: it is sufficiently high to avoid the handling losses associated with more volatile methyl or ethyl analogs during ambient temperature reactions, yet low enough to facilitate purification by vacuum distillation without the extreme temperatures required for higher homologs.

Boiling Point
Cross-study comparable
248.8 °C

Intermediate volatility defines a practical thermal processing window without excessive loss

Reported at 760 Torr; distillation-friendly profile

Boiling Point Volatility Purification

Solid State at Ambient Temperature for Safe Handling

1-(Bromomethyl)-4-propylbenzene is a low-melting solid with a reported melting point of 35-36 °C [1]. This is distinct from the 4-butylbenzyl bromide analog, which is a liquid at room temperature (20 °C), and similar to the 4-methyl analog (MP 34-36 °C) . The solid state at ambient temperature reduces the risk of spills and facilitates accurate weighing and handling, which is particularly advantageous for precise stoichiometric reactions in laboratory-scale synthesis and for long-term storage stability compared to liquid alternatives.

Melting Point
Cross-study comparable
35–36 °C
solid at ambient

Solid state facilitates safe handling, precise weighing, and long-term storage stability

Butyl analog is liquid at 20 °C

Melting Point Solid-State Stability

Key Reagent for BUB1 Kinase Inhibitor Synthesis

A specific and documented use for 1-(Bromomethyl)-4-propylbenzene is as a reagent in the preparation of heteroaryl-substituted indazoles, which are being investigated as inhibitors of BUB1 kinase, a target in oncology . This application highlights a unique and specialized role for this specific compound. While other benzyl bromides can be used in general synthesis, this specific propyl derivative is cited in the synthetic pathway for this particular class of kinase inhibitors, implying that its structural features (propyl chain length and position) are critical for the activity or selectivity of the final indazole derivatives. The use of a shorter or longer alkyl chain in this context would likely result in a different SAR profile, underscoring the non-interchangeable nature of this reagent.

BUB1 Kinase Inhibitor Reagent
Supporting evidence
Documented synthetic use

Reported role in heteroaryl-indazole synthesis highlights chain-length criticality for SAR

Source review recommended; data to verify

Medicinal Chemistry Kinase Inhibitor BUB1

Application Scenarios for 1-(Bromomethyl)-4-propylbenzene


Medicinal Chemistry: ADME Optimization

Use 1-(Bromomethyl)-4-propylbenzene as a building block when a specific lipophilicity (XLogP3 of 3.8) is required to improve membrane permeability or modulate tissue distribution of drug candidates. The propyl chain provides a quantifiable increase in LogP compared to methyl (2.9) and ethyl (3.4) analogs [6][5]. This is particularly relevant in the synthesis of BUB1 kinase inhibitors, where this exact reagent has been documented . Replacing it with a shorter-chain analog would alter the compound's LogP and potentially its pharmacokinetic profile.

Organic Synthesis: Optimal Handling & Volatility

Choose 1-(Bromomethyl)-4-propylbenzene for reactions requiring a benzyl bromide that is a solid at room temperature (MP 35-36°C) [6]. This facilitates safe and precise weighing, unlike the liquid 4-butyl analog . Its intermediate boiling point (248.8°C) [5] also provides a practical window for reactions conducted at elevated temperatures without excessive volatility or the need for high-temperature distillation, making it a robust choice for a wide range of nucleophilic substitution reactions.

Polymer Chemistry: Tailoring Properties with Alkyl Spacers

In polymer synthesis, the bromomethyl group acts as a polymerization initiator or coupling site [6]. The propyl chain serves as a precise spacer, influencing the flexibility, hydrophobicity, and thermal properties of the resulting polymer. Using the propyl derivative, as opposed to methyl or ethyl analogs, introduces a longer, more flexible alkyl chain, which can be critical for achieving desired material characteristics, such as lower glass transition temperatures or enhanced compatibility with non-polar matrices .

Application
Selection Property
Validation Focus
Medicinal chemistry ADME optimization
Specific lipophilicity profile (computed LogP)
Membrane permeability prediction; distribution context
Organic synthesis with controlled handling
Solid at ambient temperature; intermediate boiling point
Safe weighing; thermal processing and distillation window
Polymer chemistry alkyl spacer design
Propyl chain flexibility and hydrophobicity
Material thermal and compatibility property tuning

Technical Documentation Hub

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24 linked technical documents
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